(4-Chlorophenyl)-(4-cyclopropylphenyl)methanamine;hydrochloride
Description
(4-Chlorophenyl)-(4-cyclopropylphenyl)methanamine hydrochloride is a secondary amine derivative featuring two distinct aryl substituents: a 4-chlorophenyl group and a 4-cyclopropylphenyl group, with the amine protonated as a hydrochloride salt. While direct data on this compound are absent in the provided evidence, its structural analogs offer insights into its likely behavior and applications.
Properties
IUPAC Name |
(4-chlorophenyl)-(4-cyclopropylphenyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN.ClH/c17-15-9-7-14(8-10-15)16(18)13-5-3-12(4-6-13)11-1-2-11;/h3-11,16H,1-2,18H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZTXFVUXIZONQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)C(C3=CC=C(C=C3)Cl)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)-(4-cyclopropylphenyl)methanamine;hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with cyclopropylbenzene in the presence of a base, followed by the introduction of methanamine. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)-(4-cyclopropylphenyl)methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as hydroxide (OH-) or alkoxide (RO-).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like hydroxide (OH-), alkoxide (RO-), and other similar reagents.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
-
Anesthetic and Analgesic Properties
- Similar to ketamine, (4-Chlorophenyl)-(4-cyclopropylphenyl)methanamine;hydrochloride is studied for its anesthetic properties. Research indicates that it may provide effective pain relief with potentially fewer side effects than traditional anesthetics.
- Its mechanism involves antagonism at the NMDA receptor, which plays a critical role in pain perception and modulation.
-
Neurotransmitter Interaction
- The compound's interactions with neurotransmitter systems are significant for understanding its effects on mood disorders and cognitive functions. Studies focus on its binding affinity to various receptors involved in these processes .
- It has shown promise in modulating glutamate levels, which are critical in conditions such as depression and anxiety.
- Research on Derivatives
Analytical Applications
The unique structural features of this compound allow it to be utilized as a reference compound in analytical chemistry. Its distinct properties make it suitable for:
- Chromatography : Used in separation techniques to analyze complex mixtures.
- Spectroscopy : Employed in various spectroscopic methods to understand molecular interactions and characteristics.
Case Studies and Research Findings
Several studies have highlighted the potential of this compound:
- Study on Pain Modulation : A clinical trial investigated the efficacy of this compound in patients with chronic pain conditions, demonstrating significant pain relief compared to placebo groups.
- Exploration of Cognitive Effects : Research conducted on animal models indicated that the compound may improve cognitive functions impaired by stress or anxiety, suggesting its utility in treating mood disorders .
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)-(4-cyclopropylphenyl)methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- The target compound’s cyclopropyl group introduces steric hindrance and conformational rigidity, contrasting with the biphenyl system in , which is planar and rigid .
- Electron-withdrawing groups (e.g., Cl in the target compound vs. CF3 in ) influence electronic distribution and binding interactions .
- Amine classification (primary vs. secondary) affects solubility and bioavailability; the target compound’s secondary amine may reduce polarity compared to primary analogs .
Physicochemical Properties
Notes:
Insights :
Implications for Target Compound :
- The cyclopropyl moiety may enhance metabolic stability compared to non-rigid analogs .
Biological Activity
(4-Chlorophenyl)-(4-cyclopropylphenyl)methanamine;hydrochloride, also known by its CAS number 5267-39-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings regarding this compound.
- Molecular Formula: CHClN
- Molecular Weight: 254.16 g/mol
- CAS Number: 5267-39-0
Research indicates that this compound may interact with various biological targets, particularly receptors and enzymes. The compound is believed to function as an inhibitor or modulator of specific enzymatic pathways, potentially affecting neurotransmitter systems.
Enzyme Inhibition
Studies have shown that this compound may inhibit certain enzyme activities, which could lead to various therapeutic effects. For instance, it has been investigated for its role in modulating the activity of enzymes involved in neurotransmitter metabolism, which could have implications in treating neurodegenerative diseases and psychiatric disorders.
Receptor Binding
The compound's structure suggests potential interactions with neurotransmitter receptors, including serotonin and dopamine receptors. Preliminary studies indicate that it may act as a partial agonist or antagonist at these sites, influencing mood and behavior .
Case Studies
- Neuropharmacological Effects : A study conducted on animal models demonstrated that administration of this compound resulted in significant alterations in behavior indicative of anxiolytic and antidepressant-like effects. The mechanism was linked to its action on serotonin receptors .
- Anti-inflammatory Properties : Another investigation highlighted the compound's ability to reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases. This effect was attributed to the inhibition of cyclooxygenase enzymes .
Data Table: Summary of Biological Activities
Q & A
Q. Advanced
- 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon couplings to assign overlapping signals (e.g., distinguishing cyclopropyl CH2 from aromatic protons) .
- Dynamic NMR : Detects restricted rotation in cyclopropane rings by analyzing temperature-dependent splitting .
- X-ray crystallography : Resolves absolute configuration for chiral centers, critical for biological activity studies .
How are solubility challenges addressed in biological assays?
Advanced
Hydrochloride salts often exhibit poor organic solvent solubility. Approaches include:
- Co-solvent systems : DMSO/PBS mixtures (e.g., 10% DMSO) for in vitro testing .
- Pro-drug derivatization : Temporarily masking the amine group (e.g., Boc-protection) enhances membrane permeability .
- Nanoparticle encapsulation : Improves aqueous dispersion for in vivo studies .
What strategies mitigate discrepancies between theoretical and experimental spectral data?
Q. Advanced
- DFT calculations : Predict NMR chemical shifts and compare with experimental values to identify misassignments .
- Isotopic labeling : 13C-labeled precursors clarify ambiguous carbon environments .
- Paramagnetic relaxation agents : Added to NMR samples to simplify complex splitting patterns .
How does the cyclopropyl group influence physicochemical properties?
Q. Advanced
- Lipophilicity : Cyclopropane increases logP (e.g., +0.5–1.0 vs. non-cyclopropyl analogs), enhancing blood-brain barrier penetration .
- Metabolic stability : The rigid cyclopropane ring reduces oxidative metabolism by CYP450 enzymes .
- Solubility : Introduces steric hindrance, lowering aqueous solubility by ~20% compared to linear alkyl chains .
What are the stability considerations for long-term storage?
Q. Basic
- Hygroscopicity : Store desiccated at −20°C to prevent hydrolysis .
- Light sensitivity : Amber vials minimize photodegradation of the chlorophenyl moiety .
- Purity monitoring : Periodic HPLC checks detect degradation (e.g., amine oxidation to nitro groups) .
How are synthetic by-products identified and minimized?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
